molecular formula C19H20N2O3 B11315521 5-[(4-methoxyphenyl)acetyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

5-[(4-methoxyphenyl)acetyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B11315521
M. Wt: 324.4 g/mol
InChI Key: XJJJTBCNTAEJQI-UHFFFAOYSA-N
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Description

5-[(4-methoxyphenyl)acetyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This specific compound has a unique structure that includes a methoxyphenyl group, which may contribute to its distinct pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-methoxyphenyl)acetyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyphenylacetic acid and 4-methyl-1,5-benzodiazepin-2-one.

    Acylation Reaction: The 4-methoxyphenylacetic acid undergoes an acylation reaction with 4-methyl-1,5-benzodiazepin-2-one in the presence of a suitable acylating agent, such as acetic anhydride or acetyl chloride.

    Reaction Conditions: The reaction is typically carried out under reflux conditions with a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as pyridine or triethylamine.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may involve more rigorous purification and quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(4-methoxyphenyl)acetyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[(4-methoxyphenyl)acetyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has various scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 5-[(4-methoxyphenyl)acetyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves its interaction with the central nervous system. The compound binds to specific receptors, such as the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA neurotransmitters. This leads to a calming effect on the brain, reducing anxiety and promoting relaxation.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potency and rapid onset of action.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

5-[(4-methoxyphenyl)acetyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is unique due to the presence of the methoxyphenyl group, which may contribute to its distinct pharmacological profile. This structural feature may enhance its binding affinity to specific receptors, leading to potentially different therapeutic effects compared to other benzodiazepines.

Properties

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

5-[2-(4-methoxyphenyl)acetyl]-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one

InChI

InChI=1S/C19H20N2O3/c1-13-11-18(22)20-16-5-3-4-6-17(16)21(13)19(23)12-14-7-9-15(24-2)10-8-14/h3-10,13H,11-12H2,1-2H3,(H,20,22)

InChI Key

XJJJTBCNTAEJQI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)NC2=CC=CC=C2N1C(=O)CC3=CC=C(C=C3)OC

Origin of Product

United States

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